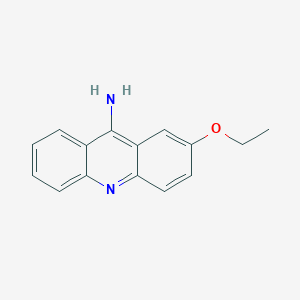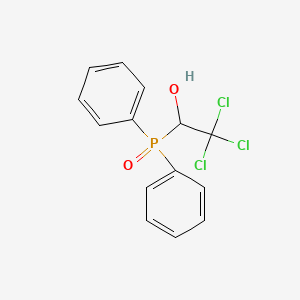
2,2,2-Trichloro-1-(diphenylphosphoryl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- is a chemical compound with the molecular formula C14H12Cl3O2P and a molecular weight of 349.576641 . This compound is known for its unique structure, which includes a trichloroethanol moiety and a diphenylphosphinyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- involves several steps. One common method includes the reaction of trichloroethanol with diphenylphosphine oxide under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler compounds.
Substitution: The trichloro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- involves its interaction with specific molecular targets and pathways. The trichloroethanol moiety can interact with enzymes and proteins, affecting their function. The diphenylphosphinyl group can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- can be compared with other similar compounds such as:
2,2,2-Trichloroethanol: A simpler compound with similar trichloroethanol moiety but lacking the diphenylphosphinyl group.
Diphenylphosphine oxide: Contains the diphenylphosphinyl group but lacks the trichloroethanol moiety.
The uniqueness of ETHANOL,2,2,2-TRICHLORO-1-(DIPHENYLPHOSPHINYL)- lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
2929-30-8 |
|---|---|
Molecular Formula |
C14H12Cl3O2P |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
2,2,2-trichloro-1-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O2P/c15-14(16,17)13(18)20(19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,18H |
InChI Key |
UQVWCJBHZNCXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


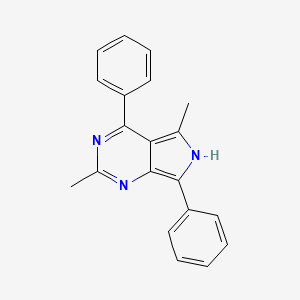
![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)

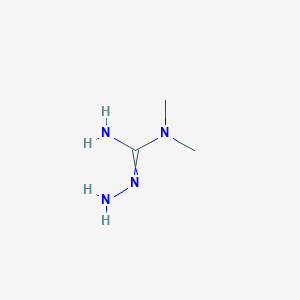
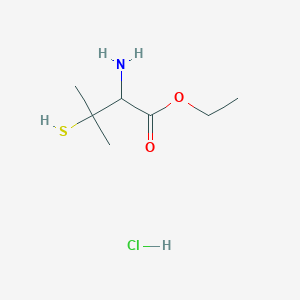

![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)


![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
